REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH:12](O)=[O:13]>>[CH:12]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[CH3:1])=[O:13]
|
Name
|
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer and a reflux condenser
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
then dried at 60° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the resultant crude product from 2.5 l of methanol or ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |